2-Cyclopropylaniline hydrochloride
Overview
Description
2-Cyclopropylaniline hydrochloride is a chemical compound with the CAS Number: 1056454-83-1 . It has a molecular weight of 169.65 and its linear formula is C9H12ClN . It is a solid substance and is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H . This indicates the presence of a cyclopropyl group attached to an aniline group, along with a hydrochloride group .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Photoredox Catalysis
2-Cyclopropylaniline hydrochloride is involved in visible light-mediated intermolecular [3 + 2] annulation with alkynes. This process, facilitated by photoredox catalysis, yields various cyclic allylic amines and can be used to prepare complex heterocycles like fused indolines, highlighting its utility in synthetic organic chemistry (Nguyen, Maity, & Zheng, 2014).
Air Oxidation
Research shows that 2-Cyclopropylaniline undergoes air oxidation under ambient or accelerated conditions, resulting in the formation of corresponding acetamides. This reaction is significant for understanding the oxidation mechanisms and the synthesis of acetamide derivatives (Blackburn, Bowles, Curran, & Kim, 2012).
Synthesis of Cyclopropylamines
This compound plays a role in the synthesis of cyclopropylamines. These compounds are prevalent in pharmaceuticals and agrochemicals, and their synthesis from α-chloroaldehydes via trapping electrophilic zinc homoenolates with an amine followed by ring closure is of notable interest (West et al., 2019).
Antifungal Applications
In the field of mycology, cyclopropylalanine, derived from this compound, has been identified as an antifungal amino acid in mushrooms like Amanita virgineoides Bas. Its structure and synthesis from L-allylglycine suggest potential for antifungal applications (Ohta et al., 1986).
Neuroprotective Effects
2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a derivative of this compound, has demonstrated neuroprotective effects against oxidative stress in studies involving rat glial cells. This suggests potential therapeutic applications in neurodegenerative diseases (Kim et al., 2011).
Potential Antidepressants
A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, synthesized from this compound, have been evaluated as potential antidepressants. These compounds showed promising activity in animal tests, indicating their potential in psychiatric medicine (Bonnaud et al., 1987).
Gelation Properties
Research involving cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, synthesized from this compound, has explored their ability to form organo- and hydrogels. These gels show potential for various applications, including material science and drug delivery systems (Xie et al., 2009).
Cytochrome P450-Catalyzed N-Dealkylation
The role of this compound in cytochrome P450-catalyzed N-dealkylation reactions has been studied. This research is crucial for understanding the metabolic pathways and interactions of cyclopropylamines in biological systems (Shaffer et al., 2002).
Safety and Hazards
The safety information available indicates that 2-Cyclopropylaniline hydrochloride has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
2-cyclopropylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHSMAPZPGAEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056454-83-1 | |
Record name | (2-Cyclopropylphenyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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